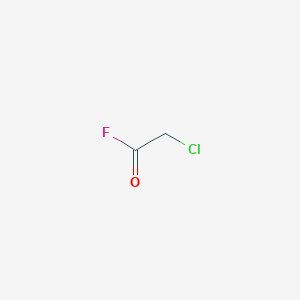

chloroacetyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: Due to the reactive nature of the carbonyl fluoride group (C=O-F), 2-Chloroacetyl Fluoride might be a reagent in organic synthesis. Fluoride is a good leaving group, allowing for substitution reactions to introduce other functional groups into organic molecules. However, specific examples of its use in this context are not readily available in scientific literature searches.

- Chemical Derivatization: Similar to its use in synthesis, the reactive carbonyl fluoride group could be useful for derivatizing other molecules. This could involve attaching the 2-chloroacetyl fluoride moiety to a target molecule to alter its chemical properties for further analysis or manipulation. Again, more information on specific applications would be needed for confirmation.

- Potential for Medicinal Chemistry: The combination of a reactive functional group and a chloroacetyl moiety suggests potential applications in medicinal chemistry. Chloroacetyl groups can participate in alkylation reactions with biomolecules, and the fluoride group could enhance the reactivity. However, due to potential safety concerns (discussed below), further research would be necessary to determine its suitability for medicinal chemistry applications.

Important Safety Note

2-Chloroacetyl Fluoride is likely a highly reactive and toxic compound. Information from PubChem indicates that it is classified as a severe skin irritant and a lachrymator (causes tearing). PubChem, 2-Chloroacetyl Fluoride: Due to these hazards, any research involving 2-Chloroacetyl Fluoride should be conducted in a well-equipped laboratory with appropriate safety protocols in place.

Chloroacetyl fluoride is an organic compound with the molecular formula CHClF O and a molecular weight of approximately 96.49 g/mol. It is characterized by the presence of both a chloroacetyl group and a fluoride atom, making it a reactive compound in various chemical processes. The structure consists of a carbonyl group (C=O) adjacent to a chlorine atom and a fluoride atom, which contributes to its reactivity and potential applications in organic synthesis and material science .

- Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly with amines, leading to the formation of various derivatives.

- Halogen Exchange: It can react with other halogenated compounds, facilitating halogen exchange processes. For instance, it can react with chloroform or methylene chloride under room temperature conditions, producing a range of halogenated products .

- Reactions in Superacidic Media: Chloroacetyl fluoride has been studied in superacidic environments where it forms oxonium salts when reacted with strong Lewis acids like antimony pentafluoride. This unique behavior highlights its reactivity under extreme conditions .

Chloroacetyl fluoride can be synthesized through various methods, including:

- Direct Fluorination: One common approach involves the direct fluorination of chloroacetyl chloride using fluorinating agents, which introduces the fluoride atom into the molecule.

- Reactions with Fluoride Sources: The compound can also be synthesized by reacting chloroacetyl chloride with fluoride sources like potassium fluoride or sodium fluoride under controlled conditions to ensure proper substitution .

Chloroacetyl fluoride has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity.

- Material Science: The compound is utilized in developing fluorinated polymers and materials that exhibit enhanced properties such as chemical resistance and thermal stability.

- Chemical Research: Its unique reactivity makes it a valuable reagent for exploring new synthetic pathways and reactions in organic chemistry.

Research on interaction studies involving chloroacetyl fluoride primarily focuses on its behavior in different chemical environments. For example, studies have shown that it interacts significantly with superacids, forming stable complexes that can be characterized by advanced spectroscopic techniques . Additionally, its interactions with nucleophiles are crucial for understanding its reactivity patterns in organic synthesis.

Chloroacetyl fluoride shares similarities with several other compounds that contain acyl or halogenated functional groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chloroacetyl chloride | Acyl chloride | Reacts vigorously with water to produce HCl |

| Acetyl fluoride | Fluorinated acyl compound | Less reactive than chloroacetyl fluoride |

| Dichloroacetyl fluoride | Dichloro derivative | Exhibits unique behavior in superacidic media |

| Trichloroacetyl fluoride | Trichloro derivative | More stable but less reactive than chloroacetyl |

Uniqueness of Chloroacetyl Fluoride: Chloroacetyl fluoride is distinct due to its balanced combination of reactivity from both the chlorine and fluorine atoms, allowing for diverse applications in organic synthesis and material science that may not be achievable with other similar compounds.

Chloroacetyl fluoride represents a significant organofluorine compound with molecular formula C₂H₂ClFO and molecular weight 96.49 grams per mole. This bifunctional acyl fluoride exhibits distinctive physical properties, including a boiling point of 109.2°C, density of 1.277 grams per cubic centimeter, and flash point of 19.8°C [1] [2]. The compound's synthesis and production encompass diverse methodological approaches ranging from laboratory-scale synthetic routes to large-scale industrial processes.

Laboratory-Scale Synthetic Routes

Laboratory synthesis of chloroacetyl fluoride employs several established methodologies, each offering distinct advantages in terms of reaction conditions, yield efficiency, and operational complexity.

Halogen Exchange Reactions with Ionic Fluorides

Halogen exchange reactions utilizing ionic fluorides constitute a fundamental approach for chloroacetyl fluoride synthesis. The most widely employed method involves the reaction of chloroacetyl chloride with potassium fluoride in biphasic solvent systems [3]. This transformation proceeds through nucleophilic substitution mechanisms wherein the fluoride anion displaces the chloride leaving group.

The optimal reaction conditions typically involve potassium fluoride suspended in water-acetone biphasic mixtures at room temperature. Under these mild conditions, the reaction achieves conversion rates of 84-100% within 2-8 hours [3]. The mechanism involves initial coordination of the fluoride ion to the carbonyl carbon, followed by elimination of chloride to form the desired acyl fluoride product.

Sodium fluoride represents an alternative fluoride source, particularly when employed in conjunction with phase-transfer catalysts or activating agents. The use of XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) with catalytic sodium fluoride in ethyl acetate solvent systems demonstrates exceptional efficiency, achieving yields of 70-95% under ambient conditions [4]. This method benefits from the enhanced reactivity imparted by the fluorinating reagent, which acts simultaneously as an activating agent and fluoride source.

The selectivity of halogen exchange reactions depends critically on the reaction medium and fluoride source employed. Anhydrous conditions generally favor higher selectivity by preventing competing hydrolysis reactions. The use of aprotic solvents such as acetonitrile or dimethylformamide enhances fluoride nucleophilicity while suppressing side reactions [5].

Direct Fluorination of Chloroacetyl Precursors

Direct fluorination methodologies employ electrophilic fluorinating agents to introduce fluorine atoms into chloroacetyl precursors. Diethylaminosulfur trifluoride represents the most extensively utilized reagent for this transformation, operating through a mechanism involving initial activation of the carbonyl oxygen followed by fluoride addition [6].

The reaction of chloroacetic acid derivatives with diethylaminosulfur trifluoride in dichloromethane solvent proceeds efficiently at temperatures ranging from room temperature to 0°C. Typical reaction times span 30 minutes to 2 hours, achieving yields of 70-95% [6]. The mechanism involves formation of an intermediate sulfur-oxygen adduct, which undergoes subsequent rearrangement and fluoride transfer to generate the desired acyl fluoride.

Alternative direct fluorination approaches include the use of sulfur tetrafluoride, although this method requires more stringent reaction conditions and specialized equipment due to the gaseous nature of the reagent. Thionyl fluoride, generated in situ from thionyl chloride and fluoride sources, provides another viable approach for direct fluorination with enhanced safety profiles compared to sulfur tetrafluoride [7].

The selectivity of direct fluorination reactions can be optimized through careful control of reaction temperature and reagent stoichiometry. Lower temperatures generally favor selective fluorination while minimizing decomposition reactions. The use of pyridine or other tertiary amines as hydrogen fluoride scavengers improves reaction efficiency by preventing product degradation [7].

Electrochemical Fluorination Strategies

Electrochemical fluorination represents a specialized approach for chloroacetyl fluoride synthesis, operating through anodic oxidation in anhydrous hydrogen fluoride electrolyte systems. This methodology was pioneered by Simons and involves the direct electrochemical replacement of carbon-hydrogen bonds with carbon-fluorine bonds [8].

The electrochemical process typically employs nickel electrodes in anhydrous hydrogen fluoride medium under controlled potential conditions. Operating voltages of 3-6 volts prevent excessive fluorine evolution while maintaining sufficient driving force for the desired fluorination reactions [8]. The mechanism involves formation of carbocationic intermediates at the anode surface, followed by fluoride addition from the electrolyte medium.

Reaction conditions for electrochemical fluorination require careful optimization to achieve optimal yields. Temperature control between 25-100°C prevents electrolyte decomposition while maintaining adequate reaction rates. Current densities of 0.1-0.5 amperes per square centimeter provide efficient conversion without excessive side reactions [9].

The electrochemical approach offers several advantages, including high conversion rates and the ability to introduce multiple fluorine atoms in a single operation. However, the method requires specialized equipment and safety protocols due to the corrosive nature of anhydrous hydrogen fluoride. Typical yields range from 60-85% with reaction times extending from 24-48 hours [8].

Industrial Production Processes

Industrial-scale production of chloroacetyl fluoride employs continuous process technologies designed to maximize throughput while maintaining product quality and operational safety.

Gas-Phase Fluorination Techniques

Gas-phase fluorination represents the predominant industrial approach for large-scale chloroacetyl fluoride production. This methodology involves the reaction of chloroacetyl chloride vapor with hydrogen fluoride gas in the presence of heterogeneous catalysts at elevated temperatures [10].

Industrial gas-phase reactors typically operate at temperatures between 200-400°C under atmospheric to moderate pressure conditions (1-3 atmospheres). The process employs fixed-bed or fluidized-bed reactor configurations with catalyst loadings of 0.1-0.5 percent by weight. Residence times of 2-6 hours ensure complete conversion while minimizing thermal decomposition [10].

Heterogeneous catalysts commonly employed include fluorinated alumina, chromium fluoride, and supported metal fluorides. These catalysts facilitate the halogen exchange reaction while providing thermal stability under process conditions. Catalyst regeneration procedures involve treatment with hydrogen fluoride gas at elevated temperatures to restore activity and selectivity.

The gas-phase process achieves conversion rates of 85-95% with selectivities of 90-98% toward the desired chloroacetyl fluoride product. Product recovery involves condensation and fractional distillation to separate the acyl fluoride from unreacted starting materials and byproducts [10]. Environmental protection measures include calcium carbonate scrubbing systems to neutralize hydrogen fluoride emissions.

Catalytic Fluorination Optimization

Catalytic fluorination processes employ homogeneous or heterogeneous catalysts to enhance reaction rates and selectivity under milder conditions compared to thermal processes. Industrial implementations focus on catalyst systems that demonstrate high activity, selectivity, and stability under continuous operation [11].

Nickel-based catalysts represent the most widely employed systems for industrial catalytic fluorination. These catalysts operate through redox mechanisms involving nickel fluoride intermediates that facilitate halogen exchange reactions. Typical operating conditions include temperatures of 200-300°C, moderate pressures of 1-3 atmospheres, and catalyst loadings of 1-5 percent [11].

Palladium complex catalysts offer enhanced selectivity for specific fluorination reactions, particularly those involving aromatic substrates. These systems operate at lower temperatures (100-200°C) with superior chemoselectivity, although catalyst costs limit their application to high-value products [11].

Process optimization strategies focus on maximizing catalyst turnover frequency while minimizing deactivation rates. Continuous catalyst regeneration systems employ controlled atmospheres of hydrogen fluoride and inert gases to maintain catalyst activity. Advanced process control systems monitor reaction parameters and adjust operating conditions to optimize yield and selectivity [11].

Purification and Isolation Protocols

Purification and isolation of chloroacetyl fluoride require specialized techniques due to the compound's reactivity and volatility. Industrial purification processes must achieve high purity levels while maintaining economic viability and operational safety.

Fractional distillation represents the primary purification method for chloroacetyl fluoride, taking advantage of the compound's moderate boiling point of 109.2°C. Industrial distillation columns employ specialized materials resistant to hydrogen fluoride corrosion, including Hastelloy C-276 and polytetrafluoroethylene-lined equipment [12]. Typical distillation conditions involve reduced pressure operation to minimize thermal decomposition while achieving effective separation.

The distillation process achieves purities of 95-98% with recovery yields of 85-92%. Multiple distillation stages may be employed to achieve higher purity levels, although energy requirements increase substantially. Overhead vapor streams require careful handling due to the presence of hydrogen fluoride vapors generated by thermal decomposition [12].

Extractive purification methods employ selective solvents to remove impurities from crude chloroacetyl fluoride. Organic solvents such as dichloromethane or chloroform facilitate extraction of organic impurities while leaving inorganic fluoride salts in the aqueous phase. This approach achieves purities of 92-96% with recovery yields of 88-94% [12].

Gas chromatographic purification provides the highest purity levels (>99%) but is limited to laboratory-scale operations due to throughput constraints. This method employs packed or capillary columns with specialized stationary phases resistant to fluorinated compounds. Detection systems include flame ionization detectors or mass spectrometers for precise component identification [13].

Crystallization techniques offer high selectivity for removing specific impurities, particularly when chloroacetyl fluoride forms stable crystalline phases at reduced temperatures. However, the compound's relatively high volatility limits the effectiveness of this approach for large-scale operations. Sublimation represents an alternative approach for high-purity applications, although energy requirements are substantial [14].

Advanced purification methods include membrane separation techniques employing fluoropolymer membranes selective for organofluorine compounds. These systems achieve purities of 90-95% with moderate energy requirements, making them suitable for continuous industrial operations. Membrane fouling and degradation remain challenges requiring periodic replacement and system maintenance [15].

Thermodynamic Properties

Phase Transition Characteristics (Melting/Boiling Points)

Chloroacetyl fluoride exhibits specific thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a boiling point of 109.2°C at standard atmospheric pressure (760 mmHg) [1] [2], which positions it among the intermediate volatility acyl fluorides. This boiling point is significantly higher than that of acetyl fluoride (20-21°C) [3] but comparable to chloroacetyl chloride (106°C) [4], indicating that the presence of both chlorine and fluorine substituents contributes to increased intermolecular forces compared to the simple acetyl fluoride.

The melting point of chloroacetyl fluoride has not been definitively established in the available literature [1] [2]. This absence of melting point data in major chemical databases suggests either that the compound exists as a liquid at standard conditions or that its high reactivity has precluded accurate determination under controlled conditions. The lack of melting point data represents a significant gap in the thermodynamic characterization of this compound.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 109.2°C | 760 mmHg | ChemSrc [1] |

| Melting Point | Not Available | - | Multiple databases [1] [2] |

| Flash Point | 19.8°C | Standard conditions | ChemSrc [1] |

The flash point of 19.8°C [1] indicates that chloroacetyl fluoride is a highly flammable liquid that requires careful handling and storage considerations. This low flash point is consistent with the compound's molecular structure and volatility characteristics.

Vapor Pressure and Volatility Profiles

The volatility profile of chloroacetyl fluoride reflects its intermediate molecular weight and the presence of polar functional groups. While specific vapor pressure data as a function of temperature was not located in the comprehensive literature search, the compound's boiling point of 109.2°C suggests moderate volatility at ambient conditions [1].

The compound exhibits characteristics typical of acyl fluorides, which generally demonstrate higher volatility than their corresponding chloride analogs due to the smaller size and different electronegativity of fluorine compared to chlorine. The presence of the chlorine substituent on the methyl group provides additional molecular weight and van der Waals interactions that moderate the overall volatility compared to simple acetyl fluoride.

Based on structural analogs and thermodynamic relationships, chloroacetyl fluoride would be expected to exhibit vapor pressures in the range of several millimeters of mercury at room temperature, making it a volatile organic compound requiring appropriate containment and handling procedures.

Spectroscopic Properties

UV-Vis Absorption Characteristics

Limited specific ultraviolet-visible spectroscopic data exists for chloroacetyl fluoride in the available literature. However, based on the molecular structure and electronic transitions typical of acyl fluorides, the compound would be expected to exhibit characteristic absorption bands associated with the carbonyl chromophore.

The carbonyl group (C=O) in acyl fluorides typically exhibits n→π* transitions in the UV region, generally appearing at wavelengths between 280-320 nm. The presence of both chlorine and fluorine substituents on the α-carbon would be expected to influence these transitions through their electron-withdrawing effects, potentially causing slight shifts in the absorption maxima.

The compound would also be expected to show end absorption in the far-UV region (below 250 nm) due to σ→σ* transitions involving the carbon-halogen bonds. The intense nature of these transitions typically limits their analytical utility but provides information about the electronic structure of the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of chloroacetyl fluoride reveals characteristic fragmentation patterns that provide structural information about the molecule. The molecular ion [M]+ appears at m/z 96, corresponding to the molecular weight of 96.488 daltons [1].

| Fragment Ion | m/z | Expected Intensity | Fragmentation Process |

|---|---|---|---|

| [M]+ | 96 | Low-Medium | Intact molecular ion |

| [CHClF]+ | 68 | Medium | Loss of CO (28 mass units) |

| [COF]+ | 47 | High | Loss of CH₂Cl (49 mass units) |

| [CF]+ | 31 | Medium | Loss of CH₂ClCO (65 mass units) |

| [Cl]+ | 35/37 | Medium | Chlorine isotope pattern |

| [CO]+ | 28 | High | Loss of CH₂ClF (68 mass units) |

The fragmentation pattern exhibits the characteristic chlorine isotope effect, with peaks appearing at both m/z 35 and 37 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The base peak is typically the [COF]+ fragment at m/z 47, reflecting the stability of this acylium-type ion [5].

The loss of carbon monoxide (28 mass units) to form [CHClF]+ represents a common fragmentation pathway for acyl compounds, while the formation of [CF]+ demonstrates the tendency for carbon-fluorine bonds to be retained during electron impact ionization due to their high bond strength.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of chloroacetyl fluoride are dominated by its high chemical reactivity, particularly toward nucleophilic solvents. The compound exhibits markedly different behavior in aqueous versus organic media due to its acyl fluoride functionality.

In aqueous systems, chloroacetyl fluoride undergoes rapid hydrolysis reactions rather than true dissolution. The acyl fluoride group reacts with water molecules to form chloroacetic acid and hydrogen fluoride according to the reaction: ClCH₂COF + H₂O → ClCH₂COOH + HF. This reactivity prevents the determination of true aqueous solubility values and necessitates anhydrous conditions for handling and storage.

In organic solvents, chloroacetyl fluoride demonstrates good solubility characteristics typical of polar organic compounds. The molecule's polarity, arising from the electronegativity differences between carbon, oxygen, fluorine, and chlorine atoms, enables favorable interactions with polar organic solvents such as acetonitrile, dichloromethane, and chloroform [6] .

| Solvent Category | Solubility Behavior | Mechanism |

|---|---|---|

| Water | Reacts (Hydrolysis) | Nucleophilic attack on carbonyl |

| Alcohols | Reacts (Alcoholysis) | Nucleophilic substitution |

| Aprotic Polar | High Solubility | Dipole-dipole interactions |

| Nonpolar | Limited Solubility | Weak van der Waals forces |

The LogP value of 0.72130 [1] indicates moderate lipophilicity, suggesting that the compound would partition favorably into organic phases when present in biphasic systems. This value reflects the balance between the polar carbonyl and halogen functionalities and the relatively small hydrocarbon component of the molecule.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), chloroacetyl fluoride exhibits excellent solubility due to strong dipole-dipole interactions and the absence of reactive hydrogen atoms that could lead to unwanted side reactions [8]. These solvents are particularly suitable for synthetic applications involving chloroacetyl fluoride as a reagent.